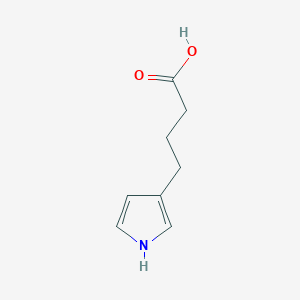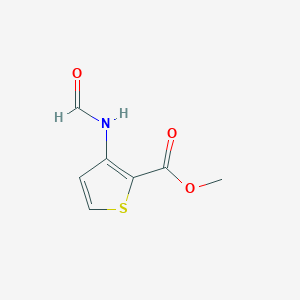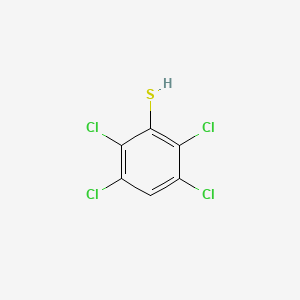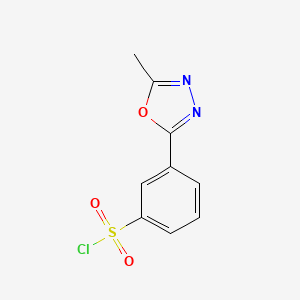
Ácido pirrol-3-butírico
Descripción general
Descripción
Pyrrole-3-butyric acid, also known as 4-(3-Pyrrolyl)butyric acid, is a useful research chemical . It is a compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle .
Physical And Chemical Properties Analysis
Pyrrole-3-butyric acid has a molecular weight of 153.18 . It has a boiling point of 328 ℃ at 760 mmHg and a melting point of 91-95 ℃. The density of Pyrrole-3-butyric acid is 1.194 g/cm^3 .
Aplicaciones Científicas De Investigación
Aplicaciones Biomédicas
Los derivados del ácido pirrol-3-butírico han mostrado promesa en varias aplicaciones biomédicas. La subunidad de pirrol es un andamiaje biológicamente activo con una amplia gama de actividades. Se ha incorporado a compuestos con propiedades significativas, incluyendo actividades antipsicóticas, antagonistas β-adrenérgicos, ansiolíticos y anticancerígenos . Estos derivados también se exploran por sus propiedades antibacterianas, antifúngicas, antiprotozoarias y antimaláricas, lo que los hace valiosos en el desarrollo de fármacos e investigación del tratamiento de enfermedades .
Almacenamiento de Energía
En el campo del almacenamiento de energía, el polipirrol, un polímero derivado de monómeros de pirrol como el ácido pirrol-3-butírico, ha sido ampliamente estudiado. Su excelente conductividad eléctrica y biocompatibilidad lo hacen adecuado para aplicaciones en supercondensadores y baterías . La forma nanoestructurada del polipirrol, en particular, ofrece ventajas sobre las estructuras a granel debido a su mayor área superficial, que puede mejorar la densidad de energía y las tasas de carga-descarga .
Tecnología de Sensores
Los materiales basados en polipirrol, incluidos los derivados del ácido pirrol-3-butírico, se utilizan en la tecnología de sensores. Su conductividad eléctrica y estabilidad ambiental permiten su uso en el desarrollo de sensores de gas y biosensores . Por ejemplo, el polipirrol se ha empleado para la detección de gases peligrosos, mostrando alta sensibilidad y tiempos de respuesta rápidos .
Adsorción y Eliminación de Impurezas
Los materiales de polipirrol nanoestructurados también se aplican en procesos de adsorción para la eliminación de impurezas. Su alta área superficial y naturaleza porosa permiten una adsorción efectiva de contaminantes del agua y el aire, lo que los hace útiles en tecnologías de limpieza ambiental y filtración .
Blindaje Electromagnético
Los polímeros basados en pirrol se investigan por sus propiedades de blindaje de interferencias electromagnéticas (EMI). Los composites hechos de polipirrol exhiben buenas propiedades electromagnéticas, que son esenciales para proteger los dispositivos electrónicos de la EMI . La combinación de polímeros conductores con materiales como la ferrita de bario ha mostrado potencial en la absorción de ondas EM, particularmente en el rango de frecuencia de la banda X .
Resistencia a la Corrosión
Los polímeros conductores derivados del pirrol, incluido el ácido pirrol-3-butírico, son conocidos por sus capacidades de protección contra la corrosión. Se utilizan como recubrimientos para metales y aleaciones para evitar la corrosión, aprovechando su mecanismo de protección anódica y su capacidad para liberar inhibidores de la corrosión . El polipirrol, en particular, se ha destacado por sus cualidades protectoras en medios acuosos corrosivos .
Safety and Hazards
According to the safety data sheet, Pyrrole-3-butyric acid is classified as a combustible liquid. It is harmful if swallowed and causes severe skin burns and eye damage. It is also harmful to aquatic life . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .
Mecanismo De Acción
Target of Action
Pyrrole-3-butyric acid, like other indole derivatives, is known to interact with multiple receptors . These interactions are crucial in developing new useful derivatives and have been found in many important synthetic drug molecules .
Mode of Action
It’s known that indole derivatives, which include pyrrole-3-butyric acid, can bind with high affinity to multiple receptors . This binding can lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Pyrrole-3-butyric acid is an auxin precursor that is converted to Indole-3-acetic acid (IAA) in a peroxisomal β-oxidation process . This conversion is crucial for maintaining auxin homeostasis, which is necessary for the proper development of organs in plants . Altered conversion of Pyrrole-3-butyric acid to IAA can lead to multiple plant defects .
Pharmacokinetics
It’s known that pyrrole is a very weak base with a pka of about -38, and its protonation results in the loss of aromatic property . Both –NH– and –CH– protons of pyrrole are moderately acidic and can be deprotonated with strong bases rendering the pyrrole nucleophilic .
Result of Action
The result of Pyrrole-3-butyric acid’s action is largely dependent on its conversion to IAA. IAA is a crucial phytohormone involved in multiple plant developmental processes . Therefore, the action of Pyrrole-3-butyric acid can significantly impact plant growth and development .
Action Environment
The action of Pyrrole-3-butyric acid can be influenced by various environmental factors. For instance, the conversion of Pyrrole-3-butyric acid to IAA can be affected by the presence of certain microorganisms . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other chemical compounds .
Propiedades
IUPAC Name |
4-(1H-pyrrol-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-8(11)3-1-2-7-4-5-9-6-7/h4-6,9H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILGRACWFSKIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292289 | |
| Record name | pyrrole-3-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30000-61-4 | |
| Record name | pyrrole-3-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Pyrrolyl)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B1597203.png)




![[5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine](/img/structure/B1597209.png)
![3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol](/img/structure/B1597211.png)




![4-(Benzo[d]oxazol-2-yl)phenol](/img/structure/B1597221.png)

